molecular formula C38H26N4S2 B12605770 2,2'-{1,4-Phenylenebis[(1-methyl-1H-indole-2,3-diyl)]}bis(1,3-benzothiazole) CAS No. 649728-50-7

2,2'-{1,4-Phenylenebis[(1-methyl-1H-indole-2,3-diyl)]}bis(1,3-benzothiazole)

Cat. No.: B12605770
CAS No.: 649728-50-7
M. Wt: 602.8 g/mol
InChI Key: HUFFHQKKGSWZSH-UHFFFAOYSA-N
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Description

2,2’-{1,4-Phenylenebis[(1-methyl-1H-indole-2,3-diyl)]}bis(1,3-benzothiazole) is a complex organic compound that features a combination of indole and benzothiazole moieties. These structures are significant in medicinal chemistry due to their biological activities and potential therapeutic applications. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.

Chemical Reactions Analysis

Types of Reactions

2,2’-{1,4-Phenylenebis[(1-methyl-1H-indole-2,3-diyl)]}bis(1,3-benzothiazole) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .

Mechanism of Action

The mechanism of action of 2,2’-{1,4-Phenylenebis[(1-methyl-1H-indole-2,3-diyl)]}bis(1,3-benzothiazole) involves its interaction with various molecular targets. The indole and benzothiazole moieties can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of specific pathways involved in disease processes, such as inflammation and cancer .

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-{1,4-Phenylenebis[(1-methyl-1H-indole-2,3-diyl)]}bis(1,3-benzothiazole)
  • 2,2’-{1,4-Phenylenebis[(1-methyl-1H-indole-2,3-diyl)]}bis(1,3-benzoxazole)
  • 2,2’-{1,4-Phenylenebis[(1-methyl-1H-indole-2,3-diyl)]}bis(1,3-benzimidazole)

Uniqueness

The uniqueness of 2,2’-{1,4-Phenylenebis[(1-methyl-1H-indole-2,3-diyl)]}bis(1,3-benzothiazole) lies in its specific combination of indole and benzothiazole moieties, which confer distinct biological activities and chemical properties compared to its analogs .

Properties

CAS No.

649728-50-7

Molecular Formula

C38H26N4S2

Molecular Weight

602.8 g/mol

IUPAC Name

2-[2-[4-[3-(1,3-benzothiazol-2-yl)-1-methylindol-2-yl]phenyl]-1-methylindol-3-yl]-1,3-benzothiazole

InChI

InChI=1S/C38H26N4S2/c1-41-29-15-7-3-11-25(29)33(37-39-27-13-5-9-17-31(27)43-37)35(41)23-19-21-24(22-20-23)36-34(26-12-4-8-16-30(26)42(36)2)38-40-28-14-6-10-18-32(28)44-38/h3-22H,1-2H3

InChI Key

HUFFHQKKGSWZSH-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=C1C3=CC=C(C=C3)C4=C(C5=CC=CC=C5N4C)C6=NC7=CC=CC=C7S6)C8=NC9=CC=CC=C9S8

Origin of Product

United States

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